molecular formula C5H4N4O B10754233 Pyrazolopyrimidinol CAS No. 12771-69-6

Pyrazolopyrimidinol

Cat. No.: B10754233
CAS No.: 12771-69-6
M. Wt: 136.11 g/mol
InChI Key: ZKSRIPVNRIUEOM-UHFFFAOYSA-N
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Description

Pyrazolopyrimidinol is a heterocyclic compound that contains both pyrazole and pyrimidine rings This fused structure is known for its rigidity and planarity, making it a significant scaffold in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolopyrimidinol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method allows for the formation of the fused pyrazole-pyrimidine ring system. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, greener synthetic methodologies are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolopyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pyrazolopyrimidinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrazolopyrimidinol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolopyrimidinol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its versatility and importance in scientific research .

Properties

CAS No.

12771-69-6

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

1,2-dihydropyrazolo[4,3-d]pyrimidin-3-one

InChI

InChI=1S/C5H4N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H,(H2,8,9,10)

InChI Key

ZKSRIPVNRIUEOM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=O)NN2

Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER
Crystals

melting_point

greater than 662 °F (NTP, 1992)
>300
350 °C

physical_description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992)
Brown powder;  [Sigma-Aldrich MSDS]
Solid

solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 64 °F (NTP, 1992)
solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution
Solubility in mg/mL at 25 °C: water 0.48;  n-octanol < 0.01;  chloroform 0.60;  ethanol 0.30;  dimethyl sulfoxide 4.6.
In water, 569 mg/L at 25 °C
5.88e+00 g/L

Origin of Product

United States

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